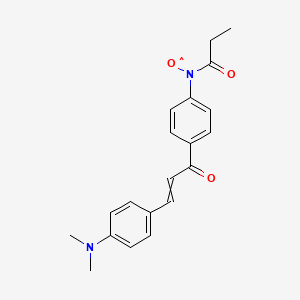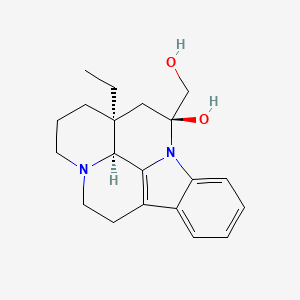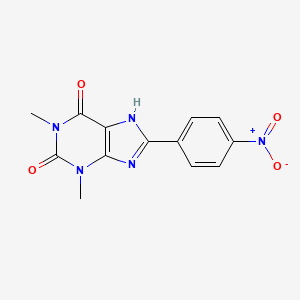
3-Methoxy-5,7,7-trimethyloctanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-5,7,7-trimethyloctanoic acid is an organic compound with the molecular formula C12H24O3 It is characterized by a methoxy group attached to the third carbon and three methyl groups attached to the fifth and seventh carbons of an octanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5,7,7-trimethyloctanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of a suitable precursor with a methoxy group and subsequent functionalization to introduce the trimethyl groups. The reaction conditions typically involve the use of strong bases and appropriate solvents to facilitate the alkylation and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5,7,7-trimethyloctanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used for substitution reactions.
Major Products
The major products formed from these reactions include aldehydes, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-5,7,7-trimethyloctanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Methoxy-5,7,7-trimethyloctanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and trimethyl groups play a crucial role in its binding affinity and reactivity. The compound may exert its effects through modulation of enzyme activity, receptor binding, or alteration of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 3-Methoxy-5,7,7-trimethylheptanoic acid
- 3-Methoxy-5,7,7-trimethylhexanoic acid
- 3-Methoxy-5,7,7-trimethylpentanoic acid
Uniqueness
3-Methoxy-5,7,7-trimethyloctanoic acid is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
6281-09-0 |
|---|---|
Molecular Formula |
C12H24O3 |
Molecular Weight |
216.32 g/mol |
IUPAC Name |
3-methoxy-5,7,7-trimethyloctanoic acid |
InChI |
InChI=1S/C12H24O3/c1-9(8-12(2,3)4)6-10(15-5)7-11(13)14/h9-10H,6-8H2,1-5H3,(H,13,14) |
InChI Key |
YDEMTSOBLWQIAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(CC(=O)O)OC)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


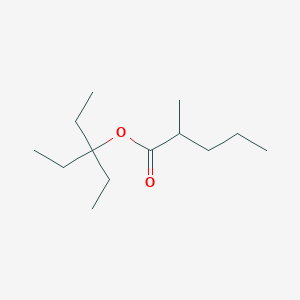
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
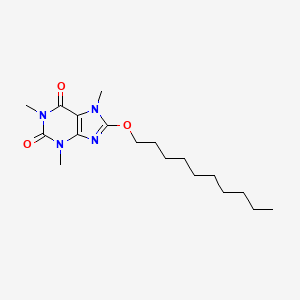
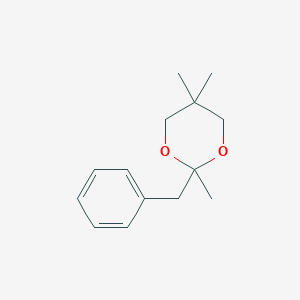
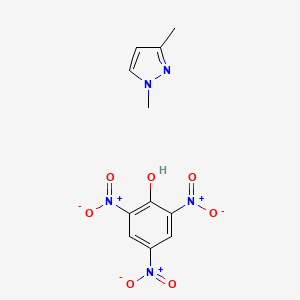
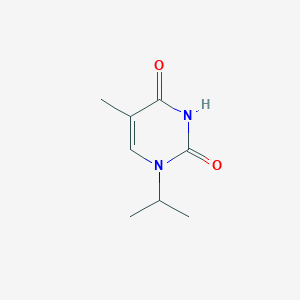
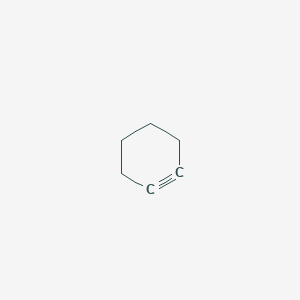
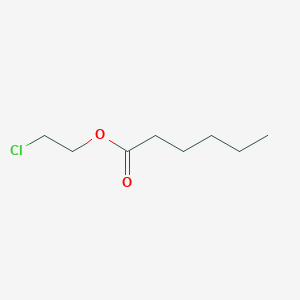
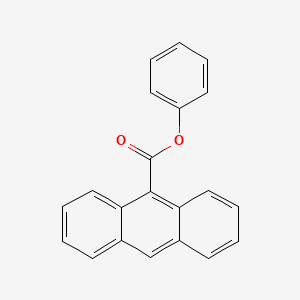

![(1R,2S,3S,5S)-3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B14742774.png)
